molecular formula C18H18O3 B8520380 6-(2-Phenoxyethoxy)-1-tetralone

6-(2-Phenoxyethoxy)-1-tetralone

Cat. No.: B8520380
M. Wt: 282.3 g/mol
InChI Key: FYJXWZSTTOYBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Phenoxyethoxy)-1-tetralone is a synthetic 1-tetralone derivative identified as a potent and selective inhibitor of the monoamine oxidase-B (MAO-B) enzyme . Monoamine oxidases are enzymes of significant clinical relevance, and their inhibitors are used in the treatment of neuropsychiatric and neurodegenerative disorders . This compound has demonstrated submicromolar inhibitory activity, with a reported IC₅₀ value of 0.0012 µM for MAO-B, making it a highly potent inhibitor of this isoform . It exhibits strong specificity for MAO-B over MAO-A, contributing to a favorable selectivity profile that is desirable for research applications aiming to minimize off-target effects . The 1-tetralone scaffold is recognized as a valuable pharmacophore in medicinal chemistry, and the introduction of the 2-phenoxyethoxy substituent is a key structural feature that enhances MAO-B inhibition potency . As a selective MAO-B inhibitor, this compound is a crucial research tool for investigating the pathophysiology and potential treatment strategies for Parkinson's disease and other neurological conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

6-(2-phenoxyethoxy)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C18H18O3/c19-18-8-4-5-14-13-16(9-10-17(14)18)21-12-11-20-15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2

InChI Key

FYJXWZSTTOYBSC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCCOC3=CC=CC=C3)C(=O)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 6-(2-Phenoxyethoxy)-1-tetralone, their substituents, and biological activities:

Compound Substituent(s) Position Key Properties Reference
This compound 2-Phenoxyethoxy C6 Potent MAO-B inhibitor (IC₅₀ ~10–50 nM); cavity-spanning binding mode
7-Benzyloxy-1-tetralone Benzyloxy C7 Enhanced MAO-B inhibition (IC₅₀ <10 nM); optimal C7 positioning for binding
6-Methoxy-1-tetralone Methoxy C6 Intermediate for terpenoids/steroids; limited MAO inhibition
5,6-Dimethoxy-1-tetralone Methoxy (×2) C5, C6 Antidepressant precursor (α-2 antagonist); synthetic challenges
4-Chromanone derivatives Varied (e.g., benzyloxy, 2-phenoxyethoxy) C7 Higher polarity enhances MAO-B inhibition (IC₅₀ ~5–20 nM)

Key Research Findings

MAO-B Inhibition and Substituent Positioning
  • C6 vs. C7 Substitution: While C7-substituted 1-tetralones (e.g., 7-benzyloxy-1-tetralone) generally exhibit superior MAO-B inhibition due to better alignment with the substrate and entrance cavities, this compound compensates for its C6 position through the elongated 2-phenoxyethoxy group, which spans both cavities .
  • Chromanone Analogues: 4-Chromanone derivatives (e.g., 7-phenoxyethoxy-4-chromanone) show comparable or greater potency than 1-tetralones, attributed to their pyranone ring’s increased polarity, facilitating stronger interactions in the substrate cavity .
Physicochemical and Pharmacological Properties
  • Polarity and Bioavailability: The 2-phenoxyethoxy group in this compound balances lipophilicity and polarity, enhancing blood-brain barrier penetration compared to highly polar 4-chromanones .
  • Chlorine Substitution: Halogenation (e.g., Cl or Br) on the phenoxy ring further boosts MAO-B inhibition by ~2-fold via additional van der Waals interactions .

Preparation Methods

Synthesis of 6-Hydroxy-1-Tetralone Precursors

6-Hydroxy-1-tetralone is typically synthesized via demethylation of 6-methoxy-1-tetralone using aluminium chloride (AlCl₃) in dichloromethane. For example, 5-, 6-, and 7-methoxy-1-tetralones undergo cleavage of the methyl ether bond at 0–25°C, yielding hydroxy derivatives with >85% efficiency. These intermediates are critical for subsequent alkylation.

Alkylation with 2-Phenoxyethyl Bromide

In a representative procedure, 6-hydroxy-1-tetralone is dissolved in anhydrous dimethylformamide (DMF) and treated with potassium carbonate (K₂CO₃) as a base. 2-Phenoxyethyl bromide is added dropwise at 60–80°C, and the mixture is stirred for 12–24 hours. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via column chromatography (hexane/ethyl acetate). Yields range from 60–75%, depending on the stoichiometry of the alkylating agent and reaction time.

Table 1: Optimization of Alkylation Conditions

ParameterRange TestedOptimal ConditionsYield (%)
BaseK₂CO₃, NaH, NaOHK₂CO₃ (2.5 eq)72
SolventDMF, THF, AcetoneDMF68
Temperature (°C)40–1008075
Reaction Time (h)6–361870

Alternative Synthetic Routes and Modifications

Epoxide Rearrangement Strategies

A MedCrave study outlines the synthesis of 6-methoxy-2-tetralone via epoxidation of dihydronaphthalene derivatives followed by acid-catalyzed rearrangement. While this route targets the 2-tetralone isomer, analogous logic could apply to 1-tetralones. For this compound, epoxidation of 6-allyloxy-1-tetralone and subsequent BF₃·Et₂O-mediated rearrangement might yield the desired product.

Direct Acylation Methods

Patent CN111333494A reports a two-step synthesis of 6-methoxy-1-tetralone using anisole, acetyl chloride, and AlCl₃. By substituting anisole with a phenoxyethoxy-containing aromatic precursor, this method could theoretically produce this compound. However, the steric bulk of the 2-phenoxyethoxy group may necessitate higher reaction temperatures (80–120°C) and prolonged reaction times.

Optimization and Scalability Considerations

Catalytic System Efficiency

Raney nickel in hydrogenation and AlCl₃ in Friedel-Crafts acylation remain the most efficient catalysts for large-scale synthesis. However, Raney nickel’s pyrophoric nature demands stringent safety protocols, while AlCl₃ generates acidic waste requiring neutralization.

Solvent Selection and Recycling

Solvent-free hydrogenation reduces downstream purification costs, whereas DMF in alkylation necessitates recovery systems to mitigate environmental impact. Recent advances in microwave-assisted reactions could shorten alkylation times from 18 hours to <6 hours, improving throughput.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) is indispensable for verifying the structure of this compound. Key signals include:

  • ¹H NMR (CDCl₃): δ 7.80–7.20 (m, 3H, aromatic), 4.20–3.80 (m, 4H, OCH₂CH₂O), 2.90–2.50 (m, 4H, tetralone CH₂).

  • ¹³C NMR: δ 207.5 (C=O), 159.2 (O-C₆H₅), 113–130 (aromatic carbons).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity analysis. Commercial standards are unavailable, necessitating in-house calibration using recrystallized samples .

Q & A

Basic Synthesis: What are the established synthetic routes for 6-(2-Phenoxyethoxy)-1-tetralone?

Methodological Answer:
The compound is typically synthesized via alkylation of hydroxy-1-tetralone precursors. For example, 7-hydroxy-1-tetralone undergoes alkylation with 2-phenoxyethyl bromide in the presence of AlCl₃ as a catalyst (Fig. 2 in ). Key steps include:

Demethylation : Methoxy-tetralone derivatives (e.g., 7-methoxy-1-tetralone) are demethylated using AlCl₃ to yield hydroxy intermediates.

Alkylation : The hydroxy group is alkylated with 2-phenoxyethyl bromide under reflux conditions in anhydrous solvents.

Purification : Column chromatography or recrystallization isolates the product. Yield optimization requires controlled reaction times (24–48 hrs) and stoichiometric excess of alkylating agents .

Advanced Synthesis: How can heterogeneous catalysts improve the synthesis of 1-tetralone derivatives?

Methodological Answer:
Recent advances employ layered double hydroxide (LDH)-hosted catalysts, such as sulfonato-salen-nickel(II) complexes, for eco-friendly synthesis. For example:

  • Oxidation of tetralin : At 25°C, LDH-[Ni-salfonato-salen] achieves 45.5% tetralin conversion and 77.2% selectivity for 1-tetralone using pivalaldehyde and O₂ (Table 2 in ).
  • Advantages : Reduced hazardous reagents, ambient temperature conditions, and recyclability (>5 cycles without activity loss).
  • Limitations : Lower yields compared to traditional methods (e.g., AlCl₃-mediated alkylation) but superior environmental safety .

Pharmacological Activity: What mechanistic insights exist for this compound as a MAO inhibitor?

Methodological Answer:
The compound exhibits selective MAO-B inhibition due to its 2-phenoxyethoxy substituent. Key findings include:

  • MAO-B Selectivity : Derivatives with 2-phenoxyethoxy groups (e.g., 1m in ) show IC₅₀ values <10 µM for MAO-B but >100 µM for MAO-A.
  • Structural Basis : The substituent’s ether linkage and phenyl ring enhance hydrophobic interactions with MAO-B’s active site.
  • Comparison : Benzyloxy-substituted analogs (e.g., 1a–c ) are stronger MAO-A inhibitors, highlighting substituent-dependent selectivity .

Structure-Activity Relationship (SAR): How does substitution position (C5, C6, C7) affect MAO inhibition?

Methodological Answer:
Substitution at C7 significantly enhances MAO-B inhibition compared to C5/C6:

  • C7-Substituted Derivatives : Exhibit 3–5-fold higher MAO-B potency (Table 1 in ).
  • Rationale : C7’s spatial orientation aligns with MAO-B’s substrate cavity, while C6 substituents face steric hindrance.
  • Experimental Design : Synthesize positional isomers via regioselective alkylation and compare IC₅₀ values using fluorometric assays .

Analytical Challenges: What techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • Chromatography : TLC (silica-coated plates, UV detection) monitors reaction progress ( ).
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (C₁₈H₁₈O₃, [M+H]⁺ = 283.12).
  • Purity Assurance : HPLC with UV/Vis detection (λ = 254 nm) ensures >95% purity .

Data Contradictions: How to address discrepancies in reported MAO inhibitory potencies?

Methodological Answer:
Contradictions arise from assay variability (e.g., enzyme sources, substrate concentrations). Mitigation strategies:

Standardized Protocols : Use recombinant human MAO isoforms and consistent substrate (kynuramine) concentrations.

Control Compounds : Include clorgyline (MAO-A) and selegiline (MAO-B) as benchmarks.

Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies ().

Functionalization Strategies: What methods enable nitration of 1-tetralone derivatives?

Methodological Answer:
Nitration varies by target position:

  • Aromatic Ring : Use HNO₃/H₂SO₄ at 0–5°C for C5/C8 nitro derivatives.
  • Aliphatic Chain : Employ N₂O₅ in CH₂Cl₂ for α-position nitration.
  • Challenges : Over-oxidation and regioselectivity; optimize via DFT calculations to predict reactive sites .

Environmental Considerations: What green chemistry approaches apply to 1-tetralone synthesis?

Methodological Answer:

  • Catalytic Oxidation : LDH-hosted catalysts ( ) replace stoichiometric oxidants (e.g., CrO₃).
  • Solvent Reduction : Use water or ionic liquids instead of volatile organics.
  • Waste Management : Neutralize AlCl₃ waste with NaHCO₃ and recover nickel catalysts via filtration .

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